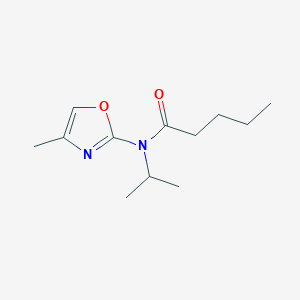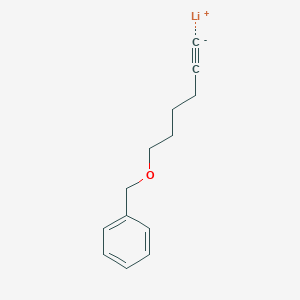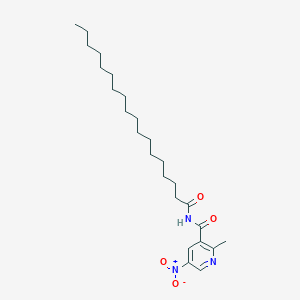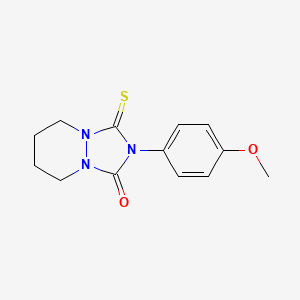![molecular formula C11H9F3N4O4S B14615632 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole CAS No. 60167-84-2](/img/structure/B14615632.png)
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and industry. This particular compound is characterized by the presence of nitro groups, a trifluoromethyl group, and a propan-2-ylsulfanyl group, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of a benzimidazole precursor, followed by the introduction of the trifluoromethyl and propan-2-ylsulfanyl groups under specific reaction conditions. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure selective nitration at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and specialized equipment to handle the hazardous reagents and reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The trifluoromethyl and propan-2-ylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce a variety of functional groups, leading to structurally diverse derivatives.
Applications De Recherche Scientifique
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets. The propan-2-ylsulfanyl group may contribute to the compound’s binding affinity and specificity for certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4,6-Dinitro-2-(trifluoromethyl)-1H-benzimidazole: Lacks the propan-2-ylsulfanyl group but shares similar structural features.
7-[(Propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole: Lacks the nitro groups but retains the trifluoromethyl and propan-2-ylsulfanyl groups.
Uniqueness
4,6-Dinitro-7-[(propan-2-yl)sulfanyl]-2-(trifluoromethyl)-1H-benzimidazole is unique due to the combination of its functional groups, which impart distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential biological activity, while the propan-2-ylsulfanyl group adds to its specificity and binding affinity for certain targets.
Propriétés
Numéro CAS |
60167-84-2 |
|---|---|
Formule moléculaire |
C11H9F3N4O4S |
Poids moléculaire |
350.28 g/mol |
Nom IUPAC |
4,6-dinitro-7-propan-2-ylsulfanyl-2-(trifluoromethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H9F3N4O4S/c1-4(2)23-9-6(18(21)22)3-5(17(19)20)7-8(9)16-10(15-7)11(12,13)14/h3-4H,1-2H3,(H,15,16) |
Clé InChI |
HNBBBIWQWRQATM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)SC1=C(C=C(C2=C1NC(=N2)C(F)(F)F)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


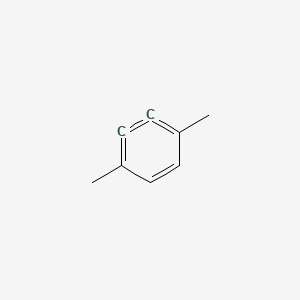

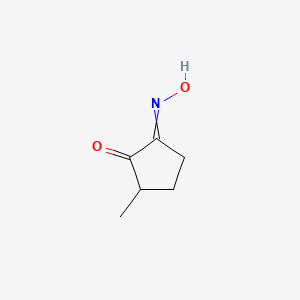
![1,2-Dimethoxy-3-[2-(4-methoxyphenyl)ethyl]benzene](/img/structure/B14615583.png)
![19-Methyl-6,7,9,10,18,19,20,21-octahydro-17h-dibenzo[b,k][1,4,7,10,13,16]pentaoxazacyclooctadecine](/img/structure/B14615584.png)
![1-[3-(4-Fluorophenoxy)phenyl]ethan-1-one](/img/structure/B14615595.png)
![N-[(Benzyloxy)carbonyl]glycyl-L-prolyl-L-proline](/img/structure/B14615598.png)
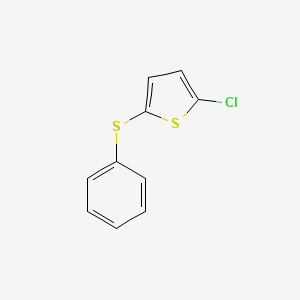

![Silane, [(1,3-diphenyl-2-propynyl)oxy]trimethyl-](/img/structure/B14615617.png)
